molecular formula C7H12ClN3O2S B13523350 (1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride

(1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride

Cat. No.: B13523350
M. Wt: 237.71 g/mol
InChI Key: AVJPUNNBJGDFBL-UHFFFAOYSA-N
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Description

(1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride typically involves the reaction of 1-isobutyl-1h-1,2,4-triazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation might lead to the formation of sulfone derivatives .

Mechanism of Action

The mechanism of action of (1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The methanesulfonyl chloride group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride is unique due to the presence of both the triazole ring and the methanesulfonyl chloride group. This combination imparts specific reactivity and biological activity, making it valuable in various applications .

Properties

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methanesulfonyl chloride

InChI

InChI=1S/C7H12ClN3O2S/c1-6(2)3-11-7(9-5-10-11)4-14(8,12)13/h5-6H,3-4H2,1-2H3

InChI Key

AVJPUNNBJGDFBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NC=N1)CS(=O)(=O)Cl

Origin of Product

United States

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